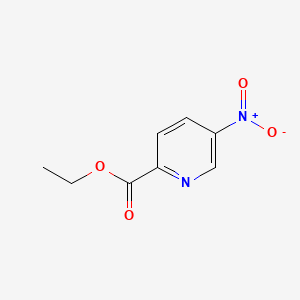

Ethyl 5-nitropicolinate

Overview

Description

Ethyl 5-nitropicolinate, also known as ethyl 5-nitro-2-pyridinecarboxylate, is a chemical compound with the molecular formula C8H8N2O4 . It is a yellow solid at room temperature .

Molecular Structure Analysis

The molecular structure of Ethyl 5-nitropicolinate is represented by the InChI code1S/C8H8N2O4/c1-2-14-8(11)7-4-3-6(5-9-7)10(12)13/h3-5H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

Ethyl 5-nitropicolinate is a yellow solid at room temperature . It has a molecular weight of 196.16 . .Scientific Research Applications

Medicine

Ethyl 5-nitropicolinate shows promise in medical research due to its physicochemical properties. It has been studied for its potential as a CYP1A2 inhibitor , which could have implications in the metabolism of drugs that are substrates of this enzyme . Its high GI absorption and specific lipophilicity make it a candidate for further exploration in drug delivery systems .

Agriculture

In agriculture, Ethyl 5-nitropicolinate could be utilized in the synthesis of novel compounds with pesticidal properties . Its chemical structure allows for modifications that could lead to the development of new, more effective pesticides . Additionally, its potential role in nanopesticides could revolutionize pest management strategies .

Material Science

This compound’s properties are valuable in material science, particularly in the synthesis of polymers and coatings . Its molecular structure could be incorporated into materials to enhance durability or to create specialized surfaces with desired chemical interactions .

Environmental Science

Ethyl 5-nitropicolinate may contribute to environmental sustainability through its application in bioremediation . Its derivatives could be used to bind or neutralize pollutants, aiding in the cleanup of contaminated sites . Its role in spectroscopy techniques for pollutant detection is also noteworthy .

Biochemistry

In biochemistry, Ethyl 5-nitropicolinate is a subject of interest due to its inhibitory properties and its potential use in studying enzyme interactions and pathways . It could serve as a tool in understanding biochemical processes and designing inhibitors for specific enzymes .

Pharmacology

The pharmacological applications of Ethyl 5-nitropicolinate are linked to its inhibitory effects on certain enzymes, which could be beneficial in the development of new medications . Its bioavailability and solubility characteristics are critical for its potential use in drug formulation .

Organic Synthesis

Lastly, in organic synthesis, Ethyl 5-nitropicolinate serves as a building block for creating complex organic molecules. Its reactivity and stability under various conditions make it a versatile reagent for constructing a wide range of organic compounds .

Mechanism of Action

Mode of Action

It is known that nitro-containing compounds like ethyl 5-nitropicolinate can undergo reduction reactions in biological systems . This can lead to the formation of reactive species that can interact with various cellular targets, potentially leading to various biological effects .

Biochemical Pathways

Nitro-containing compounds are known to interfere with various cellular processes, including dna synthesis, protein function, and cellular respiration

Result of Action

Nitro-containing compounds can generate reactive species that can cause various types of cellular damage

Safety and Hazards

properties

IUPAC Name |

ethyl 5-nitropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-2-14-8(11)7-4-3-6(5-9-7)10(12)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFHVUFNOKRFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30668430 | |

| Record name | Ethyl 5-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-nitropicolinate | |

CAS RN |

30563-98-5 | |

| Record name | Ethyl 5-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Propan-2-yloxy)naphthalen-1-yl]methanamine](/img/structure/B592541.png)